molecular formula C9H11N3O5 B2746613 Ethyl N-methoxy-N-(3-nitropyridin-2-yl)carbamate CAS No. 400086-98-8

Ethyl N-methoxy-N-(3-nitropyridin-2-yl)carbamate

Cat. No. B2746613
CAS RN: 400086-98-8
M. Wt: 241.203
InChI Key: AXXRTTIYFUDZNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-methoxy-N-(3-nitropyridin-2-yl)carbamate is a chemical compound with the molecular formula C9H11N3O5 . It is intended for research use only and not for human or veterinary use.


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C9H11N3O5/c1-2-15-8 (12)10-6-4-3-5-9-7 (6)11 (13)14/h3-5H,2H2,1H3, (H,10,12) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 241.20 . Other physical and chemical properties are not found in the available resources.

Scientific Research Applications

Synthesis of Anticancer Agents

Ethyl N-methoxy-N-(3-nitropyridin-2-yl)carbamate derivatives have been studied for their potential as anticancer agents. The chemical's modifications and interactions with cellular components like tubulin, which is essential for cell division, indicate its significance in developing treatments against experimental neoplasms. For instance, studies have shown that certain alterations in the carbamate group of ethyl (5-amino-1,2-dihydro-3-phenylpyrido[3,4-b]pyrazin-7-yl)carbamates can influence their cytotoxic activity, highlighting the importance of the carbamate group for activity and how changes to the ethyl group affect this activity (Temple, Rener, & Comber, 1989).

Mechanisms of Action

The mechanisms through which these compounds exert their effects include binding to cellular tubulin, leading to cell accumulation at mitosis, and cytotoxic activities against cancer cells. This has been supported by metabolism studies and evaluations of analogues for their in vitro and in vivo activities (Temple, Rener, & Comber, 1992).

Molecular Docking and Dynamics Studies

In addition to anticancer applications, these compounds have also been involved in molecular docking and dynamics studies, particularly in the context of cholinesterase inhibitors. For example, novel tacrine-carbamate derivatives containing carbamate groups have been synthesized and evaluated for their inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), indicating potential applications in treating diseases like Alzheimer's (Ozten et al., 2021).

properties

IUPAC Name

ethyl N-methoxy-N-(3-nitropyridin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O5/c1-3-17-9(13)11(16-2)8-7(12(14)15)5-4-6-10-8/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXRTTIYFUDZNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N(C1=C(C=CC=N1)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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